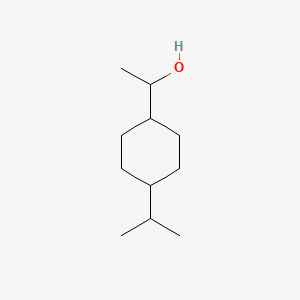

1-(4-isopropylcyclohexyl)ethanol

Description

The exact mass of the compound Cyclohexanemethanol, alpha-methyl-4-(1-methylethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-propan-2-ylcyclohexyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h8-12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHPIUGJDUWSRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40867033 | |

| Record name | Cyclohexanemethanol, .alpha.-methyl-4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185019-18-5, 63767-86-2 | |

| Record name | α-Methyl-4-(1-methylethyl)cyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185019-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Isopropylcyclohexyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63767-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanemethanol, alpha-methyl-4-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063767862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanol, .alpha.-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanemethanol, .alpha.-methyl-4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of diastereoisomers of 1-(1-hydroxyethyl)-4-(1-methylethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexanemethanol, α-methyl-4-(1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexanemethanol, α-methyl-4-(1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 1-(4-isopropylcyclohexyl)ethanol from Cumene

Abstract: This technical guide details a robust and efficient two-step synthesis for this compound, a valuable compound in the fragrance industry, starting from the readily available commodity chemical, cumene.[1] The process involves an initial Friedel-Crafts acylation of cumene to produce 4'-isopropylacetophenone (cuminone), followed by a comprehensive hydrogenation to yield the target alcohol. This document provides detailed experimental protocols, summarizes key quantitative data, and illustrates the reaction pathways and workflows for clarity and reproducibility in a research and development setting.

Overall Synthesis Pathway

The synthesis of this compound from cumene is achieved in two primary stages as depicted below.

Caption: Two-step synthesis route from cumene to this compound.

Step 1: Friedel-Crafts Acylation of Cumene

The initial step involves the electrophilic aromatic substitution of cumene with an acylating agent to form the aromatic ketone intermediate, 4'-isopropylacetophenone, also known as cuminone.[1][2] This reaction is a classic Friedel-Crafts acylation, typically catalyzed by a Lewis acid.[3]

Reaction Mechanism

The mechanism involves the formation of a resonance-stabilized acylium ion, which acts as the electrophile. This ion is then attacked by the electron-rich cumene ring, followed by deprotonation to restore aromaticity.

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Experimental Protocol: Acylation with Acetic Anhydride

This protocol is based on a larger-scale synthesis using ferric chloride as the catalyst.[1]

-

Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere, charge cumene. The reaction is performed at room temperature.

-

Reagent Addition: Add ferric chloride (FeCl₃) as the catalyst. Slowly add acetic anhydride to the mixture while stirring. A molar ratio of cumene to acetic anhydride of 6:1 and a catalyst to acetic anhydride ratio of 1:1 is used.[1]

-

Reaction: Continue stirring at room temperature. Monitor the reaction progress using a suitable analytical method like Gas Chromatography (GC).

-

Work-up: Upon completion, quench the reaction by carefully adding water. Separate the organic layer.

-

Purification: Wash the organic layer with a basic solution (e.g., sodium bicarbonate) and then with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄). The final product, cuminone, is purified by distillation under reduced pressure (e.g., at 115°C and 10 mbar) to achieve high purity.[1]

Data Summary: Acylation of Cumene

| Acylating Agent | Catalyst | Key Conditions | Product Purity | Reference |

| Acetic Anhydride | FeCl₃ | Cumene/AA Molar Ratio = 6; Catalyst/AA Molar Ratio = 1; Room Temp. | 99.5% | [1] |

| Acetyl Chloride | AlCl₃ | Dichloromethane solvent; 0 °C | Not specified | [4] |

| Acetic Anhydride | Zeolite Beta | Not specified | Not specified | [1] |

| Acetyl Chloride | Zeolite Beta | Not specified | Not specified | [1] |

Note: Acetic anhydride may be preferred due to its stability and the formation of acetic acid as the only byproduct.[1]

Step 2: Hydrogenation of 4'-Isopropylacetophenone

The second step is the hydrogenation of the intermediate ketone, cuminone. This is a highly selective reaction that involves the reduction of both the carbonyl group and the aromatic ring to yield the desired this compound.[1]

Reaction Principle

The reaction is a catalytic hydrogenation that proceeds over a metal catalyst. Initially, the aromatic ketone can be hydrogenated to either (4-isopropylcyclohexyl)methyl ketone or 1-(4-isopropylphenyl)ethanol. Both of these intermediates are subsequently hydrogenated to the final product.[1] The choice of catalyst and conditions is crucial to maximize selectivity towards the desired alcohol and minimize hydrodeoxygenation, which leads to the formation of 1-ethyl-4-isopropylcyclohexane.[1]

Experimental Protocol: Hydrogenation with Ru-supported Catalyst

This protocol is derived from a procedure optimized for high selectivity and yield.[1]

-

Reaction Setup: In a high-pressure autoclave, charge the purified 4'-isopropylacetophenone from Step 1 and the Ruthenium-supported catalyst (e.g., Ru/C). An appropriate solvent such as an alkanol (e.g., ethanol) may be used.[5][6]

-

Hydrogenation: Seal the autoclave and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and heat to the reaction temperature.

-

Reaction: Maintain the reaction under stirring at constant temperature and pressure until hydrogen uptake ceases.

-

Work-up and Purification: After cooling and venting the autoclave, filter the reaction mixture to remove the catalyst. The solvent is then removed from the filtrate by rotary evaporation to yield the crude product. Further purification, if necessary, can be performed by distillation.

Data Summary: Hydrogenation to Final Product

| Catalyst | Key Conditions | Overall Yield (from Cumene) | Selectivity | Product Isomer Ratio (cis:trans) | Reference |

| Ru-supported | Not specified | 75% | ~90% | 72:28 | [1] |

| Pd(0)EnCat™ 30NP | H₂ (balloon), EtOH, RT, 16h | High Conversion (general) | High (general) | Not specified | [5][6][7] |

| Raney Nickel | H₂ (3.0 MPa), H₂O, RT | High Yield (general) | High (general) | Not specified | [8] |

Logical Experimental Workflow

The entire synthesis process can be visualized as a sequential workflow from starting materials to the final purified product.

Caption: General experimental workflow for the two-step synthesis.

Conclusion

The synthesis of this compound from cumene is a highly efficient two-step process.[1] The Friedel-Crafts acylation of cumene followed by catalytic hydrogenation of the resulting cuminone provides the target molecule with a good overall yield of 75% and high purity (99.5%).[1] The use of inexpensive and readily available starting materials makes this an industrially viable and interesting route for the production of this fine chemical.[1] Careful selection of catalysts and reaction conditions in both steps is critical for maximizing yield and selectivity.

References

- 1. perfumerflavorist.com [perfumerflavorist.com]

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Solved A student performed the following Friedel-Crafts | Chegg.com [chegg.com]

- 5. BJOC - Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP [beilstein-journals.org]

- 6. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(4-isopropylcyclohexyl)ethanol (CAS: 63767-86-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-isopropylcyclohexyl)ethanol, registered under CAS number 63767-86-2, is a synthetic fragrance ingredient valued for its light, floral, and muguet (lily-of-the-valley) scent profile.[1][2][3] This colorless to pale yellow liquid is a stable compound utilized in a variety of applications, including perfumes, cosmetics, and personal care products.[2][4][5] Notably, it exists as four diastereoisomers, with the (-)-1-S-cis-isomer recognized for possessing the most intense and desirable floral aroma.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and safety information.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂O | [4][5][6] |

| Molecular Weight | 170.29 g/mol | [4][5][6] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2] |

| Odor | Floral, Lily of the Valley, Rose | [2][5][7] |

| Boiling Point | Approximately 240 °C | [4] |

| Density | Estimated at 0.888 g/cm³ | [4] |

| Specific Gravity | 0.9110 - 0.9140 | [5] |

| Flash Point | >100°C | [5] |

| Refractive Index | 1.468 - 1.471 | [5] |

| LogP (Octanol-Water Partition Coefficient) | Estimated at 3.544 | [4] |

| pKa | 15.12 ± 0.20 (Predicted) | [6] |

Synthesis of this compound

A common and efficient method for the industrial production of this compound is a two-step synthesis starting from the readily available commodity chemical, cumene (isopropylbenzene).[1] This process involves a Friedel-Crafts acylation followed by a hydrogenation reaction.

Experimental Protocol

Step 1: Friedel-Crafts Acylation of Cumene to Cuminone (4-isopropylacetophenone)

This initial step involves the acylation of cumene using either acetyl chloride or acetic anhydride as the acylating agent.[1] The reaction is catalyzed by a Lewis acid or a solid acid catalyst, such as certain zeolites, to promote the electrophilic substitution on the aromatic ring.[1] While traditional Lewis acids like AlCl₃ can be used, solid acid catalysts like zeolites (e.g., ZSM-5, Beta) are often preferred to minimize hazardous waste.[1]

-

Reaction Conditions: A typical procedure involves reacting cumene with acetic anhydride in a molar ratio of 6:1 (cumene to acetic anhydride).[1] The reaction is carried out in the presence of a zeolite catalyst at a temperature of 150°C.[1] The reaction progress is monitored, and maximal conversion is typically achieved within 1-3 hours.[1]

Step 2: Hydrogenation of Cuminone to this compound

The second step is the hydrogenation of the intermediate, cuminone.[1] This reaction reduces the ketone functional group to a secondary alcohol and saturates the aromatic ring to a cyclohexane ring.

-

Reaction Conditions: The hydrogenation is performed in a batch autoclave.[1] Cuminone is dissolved in a solvent such as isopropyl alcohol.[1] A ruthenium-based catalyst, typically 5% Ru on a carbon support (Ru/C), is added at a concentration of 5% w/w relative to the cuminone.[1] The reactor is pressurized with hydrogen gas to 5 MPa and heated to 130°C.[1] This process yields this compound with high selectivity, producing a mixture of cis and trans isomers.[1] The overall yield of the two-step process can be as high as 75%, with a product purity of 99.5%.[1]

Chemical Structure and Synthesis Workflow

The following diagrams illustrate the chemical structure of this compound and the two-step synthesis process.

Caption: Chemical structure of this compound.

Caption: Two-step synthesis of this compound from cumene.

Applications

The primary application of this compound is in the fragrance industry.[1][4] Its stability and pleasant floral scent make it a versatile ingredient in:

-

Perfumes: It is a key component in creating lily-of-the-valley and other floral fantasy fragrances.[2][4]

-

Cosmetics and Personal Care Products: Due to its desirable aroma and stability, it is incorporated into various formulations.[4]

-

Flavoring Agents: It is also used in food products where floral notes are desired.[4]

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

Skin irritation (Category 2) [6]

-

Serious eye irritation (Category 2) [6]

-

Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 [6]

Precautionary Statements:

-

Prevention: Wash hands thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid release to the environment.[6]

-

Response:

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

-

-

Disposal: Collect spillage.[6]

For detailed safety information, it is recommended to consult the full Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a significant fragrance ingredient with a well-established synthesis route and a range of applications in the consumer products industry. Its favorable olfactory properties and stability make it a valuable component in many formulations. Understanding its chemical properties, synthesis, and safety is crucial for its effective and responsible use in research and product development.

References

- 1. perfumerflavorist.com [perfumerflavorist.com]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. Cas 63767-86-2,this compound | lookchem [lookchem.com]

- 4. Buy this compound (EVT-431830) | 63767-86-2 [evitachem.com]

- 5. aacipl.com [aacipl.com]

- 6. guidechem.com [guidechem.com]

- 7. symrise.com [symrise.com]

molecular structure of 1-(4-isopropylcyclohexyl)ethanol

An In-depth Technical Guide to the Molecular Structure of 1-(4-isopropylcyclohexyl)ethanol

Introduction

This compound is a synthetic fragrance ingredient valued for its light, floral, and muguet (lily-of-the-valley) scent profile.[1] Its stability makes it a versatile component in a wide array of scented products.[1] This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and physicochemical properties of this compound, intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Stereochemistry

The consists of a cyclohexane ring substituted with an isopropyl group and a 1-hydroxyethyl group at positions 1 and 4. The presence of two chiral centers—at C1 of the cyclohexane ring (bearing the hydroxyethyl group) and the carbon atom of the hydroxyethyl group bearing the hydroxyl group—gives rise to stereoisomerism.

The molecule exists as four diastereoisomers, which arise from the cis and trans relationship between the two substituents on the cyclohexane ring, with each geometric isomer existing as a pair of enantiomers.[1][2] The terms cis and trans describe the relative orientation of the isopropyl and 1-hydroxyethyl groups on the cyclohexane ring.

-

Cis Isomer: Both substituents are on the same side of the ring. In the most stable chair conformation, the larger isopropyl group will preferentially occupy the equatorial position to minimize steric strain, forcing the 1-hydroxyethyl group into an axial position.

-

Trans Isomer: The substituents are on opposite sides of the ring. The most stable conformation allows both the bulky isopropyl and the 1-hydroxyethyl groups to occupy equatorial positions, minimizing 1,3-diaxial interactions and resulting in a more stable structure compared to the cis isomer.[3]

The specific stereoisomer, particularly the (-)-1-S-cis-isomer, is noted for having the most intense and desirable floral scent.[1]

References

An In-depth Technical Guide to the Diastereoisomers of 1-(4-isopropylcyclohexyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-isopropylcyclohexyl)ethanol is a fragrance ingredient with a characteristic lily-of-the-valley scent. The intensity and quality of its fragrance are highly dependent on its stereochemistry. The molecule possesses two chiral centers, giving rise to four diastereoisomers: (1R,4R), (1S,4S), (1R,4S), and (1S,4R). This technical guide provides a comprehensive overview of the synthesis, stereochemistry, and known properties of these diastereomers. While detailed experimental data for the separation and characterization of each individual diastereoisomer is not extensively available in publicly accessible literature, this guide outlines the general synthetic pathway and established methods for diastereomer and enantiomer separation applicable to this class of compounds.

Introduction

This compound is a synthetic fragrance compound valued for its pleasant floral aroma.[1] Its molecular structure contains two stereocenters, one at the carbon atom of the cyclohexyl ring attached to the ethanol group (C-1) and the other at the carbon atom of the ethanol group bearing the hydroxyl group (C-α). This results in the existence of four possible stereoisomers, which can be grouped into two pairs of enantiomers: the cis isomers ((1R,4S) and (1S,4R)) and the trans isomers ((1R,4R) and (1S,4S)). The spatial arrangement of the substituents on the cyclohexane ring significantly influences the molecule's interaction with olfactory receptors, leading to variations in scent perception among the diastereomers. Notably, the (-)-1-S-cis-isomer is reported to possess the most intense and desirable lily-of-the-valley fragrance.[1]

Synthesis of this compound

The industrial synthesis of this compound is typically a two-step process starting from cumene.[1]

Step 1: Friedel-Crafts Acylation of Cumene

Cumene is first acylated with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a solid acid catalyst like a zeolite. This reaction, a classic Friedel-Crafts acylation, introduces an acetyl group onto the aromatic ring, predominantly at the para position due to the steric bulk of the isopropyl group, yielding 4-isopropylacetophenone (cuminone).[1]

Step 2: Hydrogenation of 4-Isopropylacetophenone

The resulting 4-isopropylacetophenone is then hydrogenated. This step involves the reduction of both the ketone functional group to a secondary alcohol and the aromatic ring to a cyclohexane ring. The hydrogenation is typically carried out using a heterogeneous catalyst, such as ruthenium on a support, under hydrogen pressure.[1] This reaction is not highly stereoselective and produces a mixture of the cis and trans diastereomers. The reported ratio of cis to trans isomers is approximately 72:28.[1]

Below is a logical workflow for the synthesis process.

Caption: Figure 1. General Synthesis Workflow

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂O | [2] |

| Molecular Weight | 170.29 g/mol | [2] |

| Boiling Point | ~240 °C | [2] |

| Density | ~0.888 g/cm³ | [2] |

| LogP | ~3.54 | [2] |

| Appearance | Clear to pale yellow liquid | [1] |

| Odor | Light, floral, muguet | [1] |

Experimental Protocols

General Synthesis of this compound (Mixture of Diastereomers)

Materials:

-

Cumene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (or other suitable Lewis acid)

-

Dichloromethane (or other suitable solvent)

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

4-Isopropylacetophenone

-

Ruthenium on carbon (5% Ru/C)

-

Ethanol (or other suitable solvent for hydrogenation)

-

Hydrogen gas

Procedure:

Part A: Friedel-Crafts Acylation

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride and dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride to the stirred suspension.

-

Add cumene dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-isopropylacetophenone.

-

Purify the crude product by vacuum distillation.

Part B: Hydrogenation

-

In a high-pressure hydrogenation vessel (autoclave), dissolve the purified 4-isopropylacetophenone in ethanol.

-

Add the 5% Ru/C catalyst to the solution.

-

Seal the vessel, and purge it several times with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 20 bar) and heat to the desired temperature (e.g., 80 °C).[2]

-

Stir the reaction mixture vigorously for several hours until the uptake of hydrogen ceases.

-

Cool the reaction vessel to room temperature and carefully release the excess hydrogen pressure.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, a mixture of diastereomers of this compound.

-

The product can be further purified by vacuum distillation.

Separation of Diastereomers

4.2.1. Separation of Cis and Trans Diastereomers:

The cis and trans diastereomers have different physical properties and can potentially be separated by fractional distillation under reduced pressure or by preparative gas chromatography.

4.2.2. Separation of Enantiomers:

The enantiomers within the cis and trans pairs have identical physical properties (except for optical rotation) and require a chiral environment for separation. Common techniques include:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for enantiomeric separation. The diastereomeric mixture can be passed through a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to different retention times.

-

Derivatization with a Chiral Auxiliary: The alcohol functional group of the diastereomeric mixture can be reacted with a chiral resolving agent (e.g., a chiral carboxylic acid) to form a new mixture of diastereomeric esters. These new diastereomers will have different physical properties and can be separated by conventional chromatography (e.g., silica gel column chromatography). After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers of this compound.

The logical workflow for separation is depicted below.

Caption: Figure 2. General Separation Workflow

Spectroscopic Characterization

Detailed and assigned ¹H and ¹³C NMR spectra for the individual, pure diastereoisomers of this compound are not available in the reviewed literature. However, for a mixture, the spectra would be complex, showing overlapping signals for the different isomers. The relative integration of characteristic signals could be used to determine the cis/trans ratio.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activities or signaling pathway interactions of the individual diastereoisomers of this compound beyond their use as fragrance compounds and their interaction with olfactory receptors. Further research would be required to explore any potential pharmacological effects.

Conclusion

The diastereoisomers of this compound are important components of certain floral fragrances. While the synthesis of a diastereomeric mixture is well-established, detailed protocols for the separation and characterization of the individual stereoisomers are not widely published. This guide provides an overview of the known synthetic methods and outlines general strategies that can be employed for the separation of these isomers. Further research is needed to fully characterize the physicochemical and biological properties of each of the four diastereoisomers, which could open up new applications for these compounds in various fields, including sensory science and potentially drug development.

References

Friedel-Crafts acylation for 1-(4-isopropylcyclohexyl)ethanol synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the synthesis of 1-(4-isopropylcyclohexyl)ethanol. It begins by clarifying a common misconception regarding the use of Friedel-Crafts acylation for this aliphatic alcohol and proceeds to detail a chemically appropriate and validated synthetic methodology. The core of this guide focuses on the Grignard reaction, a robust method for the formation of carbon-carbon bonds, providing a detailed experimental protocol, quantitative data, and workflow visualizations to support researchers in the successful synthesis of the target compound.

Introduction: The Inapplicability of Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction requires a molecule with a pi-electron system, such as a benzene ring, that can be attacked by a carbocation intermediate generated from an acyl halide or anhydride with a Lewis acid catalyst.

The target molecule, this compound, is an aliphatic alcohol. Its core structure is a saturated cyclohexane ring, which lacks the delocalized pi-electrons necessary for electrophilic aromatic substitution. Therefore, Friedel-Crafts acylation is not a chemically viable method for the synthesis of this compound or its direct precursors from an isopropylcyclohexane starting material. The following diagram illustrates the logical assessment of this synthetic route.

Caption: Logical assessment of the Friedel-Crafts acylation pathway.

Recommended Synthetic Pathway: Grignard Reaction

A robust and widely applicable method for synthesizing this compound is the Grignard reaction. This organometallic reaction involves the nucleophilic attack of a Grignard reagent on the electrophilic carbon atom of a carbonyl group. For the target molecule, the most direct approach involves the reaction of 4-isopropylcyclohexylmagnesium bromide with acetaldehyde .

This two-step process includes:

-

Formation of the Grignard Reagent: 4-isopropylcyclohexyl bromide is reacted with magnesium metal in an ethereal solvent to form the organomagnesium halide.

-

Reaction with Aldehyde: The newly formed Grignard reagent is then reacted with acetaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product, this compound.

The following diagram outlines the experimental workflow for this synthesis.

Caption: Experimental workflow for the Grignard synthesis of the target compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via the Grignard reaction.

Materials:

-

4-isopropylcyclohexyl bromide

-

Magnesium turnings

-

Iodine (crystal, for initiation)

-

Anhydrous tetrahydrofuran (THF)

-

Acetaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Grignard Reagent Formation:

-

All glassware must be oven-dried and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

Place magnesium turnings (1.2 eq) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine to the flask.

-

Dissolve 4-isopropylcyclohexyl bromide (1.0 eq) in anhydrous THF. Add a small portion of this solution to the magnesium turnings.

-

Initiate the reaction by gentle heating or with a heat gun until the color of the iodine disappears and bubbling is observed.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetaldehyde:

-

Cool the flask containing the Grignard reagent to 0°C using an ice bath.

-

Dissolve acetaldehyde (1.1 eq) in anhydrous THF and add it to the dropping funnel.

-

Add the acetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture again to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

-

Quantitative Data and Characterization

The following table summarizes typical quantitative data and characterization parameters for the synthesis and the final product.

| Parameter | Value / Data |

| Reactant Stoichiometry | |

| 4-isopropylcyclohexyl bromide | 1.0 eq |

| Magnesium Turnings | 1.2 eq |

| Acetaldehyde | 1.1 eq |

| Reaction Conditions | |

| Grignard Formation Temp. | Reflux in THF (~66°C) |

| Acetaldehyde Addition Temp. | 0 - 10°C |

| Reaction Time | 4 - 6 hours (total) |

| Product Analysis | |

| Yield | 75 - 85% (typical after purification) |

| Appearance | Colorless oil |

| Molecular Formula | C₁₁H₂₂O |

| Molecular Weight | 170.30 g/mol |

| Boiling Point | Approx. 105-110 °C at 10 mmHg |

| ¹H NMR (CDCl₃, ppm) | δ 3.80 (m, 1H), 1.70-1.00 (m, 14H), 0.86 (d, 6H) |

| ¹³C NMR (CDCl₃, ppm) | δ 70.1, 44.5, 43.2, 34.8, 30.0, 29.5, 23.8, 19.8 |

Note: NMR spectral data are approximate and may vary slightly based on solvent and instrumentation.

Conclusion

While Friedel-Crafts acylation is a powerful tool for aromatic chemistry, it is unsuitable for the synthesis of aliphatic alcohols like this compound. The Grignard reaction, utilizing 4-isopropylcyclohexylmagnesium bromide and acetaldehyde, serves as a reliable and efficient alternative. The detailed protocol and characterization data provided in this guide offer a comprehensive resource for researchers engaged in the synthesis of this compound, ensuring a foundational understanding of the appropriate chemical principles and practical execution.

Hydrogenation of Cuminone to 1-(4-isopropylcyclohexyl)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the catalytic hydrogenation of cuminone (4-isopropylacetophenone) to produce 1-(4-isopropylcyclohexyl)ethanol, a valuable fragrance ingredient and potential chiral building block. This document details the reaction pathway, experimental protocols, and key factors influencing reaction outcomes, with a focus on providing actionable data for laboratory and process development.

Introduction

This compound is a fragrance compound with a desirable floral, muguet scent. It exists as four diastereoisomers, with the (-)-1-S-cis-isomer possessing the most potent aroma. The synthesis of this alcohol is most commonly achieved through a two-step process commencing with the readily available commodity chemical, cumene. The first step involves the Friedel-Crafts acylation of cumene to yield cuminone (4-isopropylacetophenone). The subsequent and focal point of this guide is the hydrogenation of the keto group in cuminone and the saturation of the aromatic ring to produce the target cyclohexyl ethanol derivative.

The hydrogenation of cuminone is a key transformation that dictates the final yield, purity, and isomeric distribution of the product. Various catalytic systems can be employed for this reduction, with ruthenium-based catalysts demonstrating high efficacy. This guide will explore the technical details of this reaction, providing researchers with the necessary information to replicate and optimize this synthesis.

Reaction Pathway and Stereochemistry

The hydrogenation of cuminone to this compound involves the reduction of both the ketone functional group and the aromatic ring. This process typically occurs in a single step under hydrogen pressure in the presence of a suitable metal catalyst.

The reaction proceeds as follows:

An In-Depth Technical Guide to the Spectroscopic Data of 1-(4-isopropylcyclohexyl)ethanol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-isopropylcyclohexyl)ethanol. Due to the limited availability of published spectra for this specific compound, this guide presents a detailed analysis of a structurally isomeric analog, (E)-(4-isopropylcyclohexyl)methanol, and extrapolates the expected spectroscopic features for this compound. This document includes tabulated spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis. The information is intended to support researchers in the identification, characterization, and quality control of this compound in various scientific and industrial applications.

Introduction

This compound is a saturated alcohol with the molecular formula C₁₁H₂₂O. Its structure consists of a cyclohexane ring substituted with an isopropyl group and a 1-hydroxyethyl group at positions 1 and 4, respectively. The presence of two stereocenters (at C1 of the ethyl group and C4 of the cyclohexane ring) and the potential for cis/trans isomerism in the cyclohexane ring results in the existence of multiple diastereomers. This structural complexity makes spectroscopic analysis crucial for its unambiguous identification and characterization.

This guide will focus on the key spectroscopic techniques used for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Analysis

The following tables summarize the available quantitative spectroscopic data for (E)-(4-isopropylcyclohexyl)methanol.

Table 1: ¹³C NMR Data for (E)-(4-isopropylcyclohexyl)methanol

| Chemical Shift (ppm) | Assignment (Tentative) |

| 68.5 | -CH₂OH |

| 43.8 | Cyclohexyl CH |

| 35.1 | Cyclohexyl CH₂ |

| 32.5 | Isopropyl CH |

| 29.3 | Cyclohexyl CH₂ |

| 20.0 | Isopropyl CH₃ |

Table 2: Infrared (IR) Spectroscopy Data for (E)-(4-isopropylcyclohexyl)methanol

| Wavenumber (cm⁻¹) | Assignment |

| ~3330 (broad) | O-H stretch (alcohol) |

| ~2920, ~2850 | C-H stretch (alkane) |

| ~1450 | C-H bend (alkane) |

| ~1030 | C-O stretch (alcohol) |

Table 3: Mass Spectrometry (MS) Data for (E)-(4-isopropylcyclohexyl)methanol

| m/z | Relative Intensity (%) | Assignment (Tentative) |

| 156 | [M]⁺ (low) | Molecular Ion |

| 138 | Moderate | [M - H₂O]⁺ |

| 113 | Moderate | [M - C₃H₇]⁺ |

| 95 | High | [C₇H₁₁]⁺ |

| 81 | High | [C₆H₉]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 55 | Very High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

The key structural difference between (E)-(4-isopropylcyclohexyl)methanol and this compound is the position of the hydroxyl group. In the former, it is on a methylene group attached to the cyclohexane ring, while in the latter, it is on a secondary carbon of an ethyl group attached to the ring. This will lead to predictable differences in their spectra.

¹H NMR Spectroscopy:

-

CH-OH Proton: In this compound, the proton on the carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet (likely a quartet split by the adjacent methyl group and further split by the cyclohexyl proton) in the region of 3.5-4.0 ppm. This is a significant shift from the -CH₂OH signal in the analog.

-

Methyl Group: A doublet at approximately 1.2 ppm would be expected for the methyl group of the 1-hydroxyethyl substituent, integrating to three protons.

-

Isopropyl Group: A doublet for the two methyl groups of the isopropyl substituent and a multiplet for the isopropyl methine proton would be present, similar to the analog.

-

Cyclohexyl Protons: The signals for the cyclohexane ring protons would appear as a complex series of multiplets in the upfield region (0.8-2.0 ppm). The chemical shifts and coupling constants of these protons would be sensitive to the cis or trans configuration of the substituents.

¹³C NMR Spectroscopy:

-

CH-OH Carbon: The carbon attached to the hydroxyl group would be a secondary carbon and is expected to resonate in the range of 65-75 ppm.

-

Methyl Carbon: The methyl carbon of the 1-hydroxyethyl group would appear around 20-25 ppm.

-

Other Carbons: The chemical shifts for the isopropyl and cyclohexane carbons would be similar to the analog, although minor shifts would be expected due to the change in the substituent at C1 of the cyclohexane ring. The symmetry of the molecule in the cis and trans isomers will affect the number of distinct signals for the cyclohexane carbons.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be very similar to that of its isomer. The key absorptions would be:

-

A broad O-H stretching band around 3300-3400 cm⁻¹.

-

Strong C-H stretching bands for the sp³ hybridized carbons between 2850-3000 cm⁻¹.

-

A C-O stretching band for the secondary alcohol around 1100 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum of this compound would show a molecular ion peak at m/z 170. Key fragmentation patterns would include:

-

Loss of a water molecule (M-18) to give a peak at m/z 152.

-

Loss of a methyl group (M-15) to give a peak at m/z 155.

-

Loss of an isopropyl group (M-43) to give a peak at m/z 127.

-

Alpha-cleavage, breaking the bond between the carbon bearing the hydroxyl group and the cyclohexane ring, would be a prominent fragmentation pathway.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a liquid organic compound like this compound.

¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and should be free of proton signals that might overlap with the analyte's signals.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp spectral lines.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is performed.

-

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

A sufficient number of scans (e.g., 8-16) are acquired and averaged to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., broadband decoupling) is typically used to simplify the spectrum by removing ¹H-¹³C coupling.

-

The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal is recorded.

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

-

Sample Preparation (Transmission - Salt Plates):

-

Place a drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

Mount the plates in the spectrometer's sample holder. A background spectrum of the empty beam path is recorded.

-

-

Data Acquisition:

-

The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Method Setup:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).

-

Column: Use a capillary column with a stationary phase appropriate for the polarity of the analyte (e.g., a nonpolar DB-5 or equivalent).

-

Oven Program: A temperature program is used to separate the components of the sample. For example, hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

-

-

MS Method Setup:

-

Ionization: Electron ionization (EI) at 70 eV is commonly used for routine analysis.

-

Mass Analyzer: Set the mass analyzer (e.g., a quadrupole) to scan a relevant mass range (e.g., m/z 40-400).

-

Transfer Line: The transfer line connecting the GC to the MS is heated to prevent condensation of the analytes (e.g., 280 °C).

-

-

Data Acquisition: Inject a small volume of the sample (e.g., 1 µL) into the GC. The instrument will automatically acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Data Analysis: The mass spectrum of the peak corresponding to the compound of interest is analyzed for its molecular ion and fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic characterization of this compound. While experimental data for this specific molecule is not widely published, a detailed analysis of a close structural isomer, (E)-(4-isopropylcyclohexyl)methanol, has been presented. The predicted spectral features of this compound, along with detailed experimental protocols and a logical workflow for analysis, offer valuable guidance for researchers working with this compound. The provided information will aid in the unambiguous identification, purity assessment, and structural elucidation of this compound in various research and development settings.

An In-depth Technical Guide to 1-(4-isopropylcyclohexyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-isopropylcyclohexyl)ethanol is a synthetic fragrance ingredient valued for its delicate, floral, muguet (lily-of-the-valley) scent profile.[1][2] It is used in a variety of consumer products, including perfumes, lotions, and soaps.[2] The compound exists as a mixture of four diastereoisomers, with the (-)-1-S-cis-isomer possessing the most potent floral aroma.[1][3] From a chemical standpoint, it is a secondary alcohol attached to an isopropyl-substituted cyclohexane ring. This guide provides a comprehensive overview of the synthesis, chemical properties, and known biological aspects of this compound, with a focus on detailed experimental procedures and quantitative data.

Chemical Properties and Data

This compound is a clear to pale yellow liquid with a characteristic floral scent.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O | [3][4] |

| Molecular Weight | 170.29 g/mol | [3][4] |

| CAS Number | 63767-86-2 | [3][4] |

| Boiling Point | ~240 °C | [3] |

| Density | ~0.888 g/cm³ | [3] |

| LogP | ~3.544 | [3] |

| Appearance | Clear to pale yellow liquid | [1] |

| Odor Profile | Floral, muguet, waxy, lily-of-the-valley, rose | [2] |

Synthesis of this compound

The most common industrial synthesis of this compound is a two-step process starting from cumene (isopropylbenzene).[1][3] The first step is a Friedel-Crafts acylation to form 4-isopropylacetophenone (cuminone), which is then hydrogenated to the final product.[1]

Synthesis Workflow

References

starting materials for 1-(4-isopropylcyclohexyl)ethanol synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for 1-(4-isopropylcyclohexyl)ethanol, a compound of interest in the fragrance industry and a potential building block in pharmaceutical development. The document provides a comprehensive overview of the starting materials, experimental protocols, and quantitative data associated with its synthesis.

Core Synthetic Strategy: Two-Step Synthesis from Cumene

The most prevalent and industrially viable method for the synthesis of this compound is a two-step process commencing with the readily available starting material, cumene (isopropylbenzene).[1][2] This approach involves an initial Friedel-Crafts acylation to form an intermediate ketone, followed by a hydrogenation step to yield the final alcohol.

Step 1: Friedel-Crafts Acylation of Cumene

The initial step involves the acylation of cumene to produce 4-isopropylacetophenone, also known as cuminone.[1] This reaction can be carried out using either acetyl chloride or acetic anhydride as the acylating agent in the presence of a Lewis acid catalyst.[1]

Starting Materials:

-

Cumene

-

Acetyl Chloride or Acetic Anhydride

-

Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃) or Solid Acid Catalyst (e.g., Zeolites)[1]

-

Solvent (if required)

-

Dodecane (as an internal standard for analysis)[1]

Experimental Protocol (based on FeCl₃ catalysis): [1]

-

To a round-bottomed flask, add cumene and acetic anhydride. Dodecane can be added as an internal standard for reaction monitoring.

-

In a separate flask, prepare the catalyst, for instance, anhydrous FeCl₃.

-

Cool both flasks to the desired reaction temperature (e.g., room temperature).

-

Mix the contents of both flasks to initiate the reaction.

-

After the reaction is complete, the mixture is treated with water and neutralized with a base such as sodium carbonate (Na₂CO₃).

-

The resulting cuminone is then purified by distillation under reduced pressure.

| Parameter | Value/Condition | Reference |

| Reactants | Cumene, Acetic Anhydride | [1] |

| Catalyst | FeCl₃ | [1] |

| Molar Ratio (Cumene/AA) | 6 | [1] |

| Molar Ratio (Catalyst/AA) | 1 | [1] |

| Temperature | Room Temperature | [1] |

| Purity of Cuminone | 99.5% (after distillation) | [1] |

AA: Acetic Anhydride

Step 2: Hydrogenation of Cuminone

The second step is the hydrogenation of the intermediate, 4-isopropylacetophenone (cuminone), to produce this compound.[1] This reaction involves the reduction of both the ketone functional group and the aromatic ring.

Starting Materials:

-

4-Isopropylacetophenone (Cuminone)

-

Hydrogen Gas (H₂)

-

Catalyst (e.g., Ruthenium-supported catalysts)[1]

-

Solvent (e.g., an organic solvent compatible with hydrogenation)

Experimental Protocol: [1]

-

The purified cuminone from the first step is subjected to hydrogenation.

-

The reaction is carried out using a suitable catalyst, such as a Ruthenium (Ru) supported catalyst.

-

The hydrogenation process reduces both the ketone and the aromatic ring, yielding this compound.

-

The final product is a mixture of cis and trans isomers.

| Parameter | Value/Condition | Reference |

| Starting Material | 4-Isopropylacetophenone (Cuminone) | [1] |

| Catalyst | Ru-supported catalysts | [1] |

| Overall Yield (from Cumene) | 75% | [1] |

| Purity of Product | 99.5% | [1] |

| Isomer Ratio (cis:trans) | 72:28 (mass) | [1] |

| Undesired Byproduct | 1-ethyl-4-isopropylcyclohexane | [1] |

Below is a diagram illustrating the two-step synthesis from cumene.

Caption: Two-step synthesis of this compound from cumene.

Alternative Synthetic Route: Grignard Reaction

While the two-step synthesis from cumene is well-documented, an alternative approach involves the use of a Grignard reaction.[3][4] This method offers a different set of starting materials and intermediates. Two plausible retrosynthetic pathways are outlined below.

Pathway A: Grignard Reagent from 4-Isopropylcyclohexyl Bromide

This pathway involves the preparation of a Grignard reagent from 4-isopropylcyclohexyl bromide, which is then reacted with acetaldehyde.

Starting Materials:

-

4-Isopropylcyclohexyl Bromide

-

Magnesium (Mg)

-

Acetaldehyde

-

Anhydrous Ether (as solvent)

-

Acidic workup (e.g., H₃O⁺)

Pathway B: Grignard Reagent from Methyl Bromide

Alternatively, a Grignard reagent can be prepared from methyl bromide and reacted with 4-isopropylcyclohexanecarbaldehyde.

Starting Materials:

-

Methyl Bromide

-

Magnesium (Mg)

-

4-Isopropylcyclohexanecarbaldehyde

-

Anhydrous Ether (as solvent)

-

Acidic workup (e.g., H₃O⁺)

The following diagram illustrates the logical relationship of the two potential Grignard reaction pathways.

Caption: Potential Grignard reaction pathways for the synthesis of this compound.

This guide provides a foundational understanding of the key synthetic routes to this compound, with a focus on the well-established two-step process from cumene. The alternative Grignard pathways offer additional synthetic strategies that may be explored depending on the availability of starting materials and desired isomeric outcomes. Further research and process optimization may be necessary to adapt these methodologies for specific laboratory or industrial applications.

References

Methodological & Application

Application Notes and Protocols for 1-(4-isopropylcyclohexyl)ethanol in the Fragrance Industry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-isopropylcyclohexyl)ethanol, commercially known as Mugetanol, is a synthetic fragrance ingredient prized for its delicate and fresh floral scent, reminiscent of lily of the valley (muguet) with rosy and waxy undertones.[1][2] Its stability and versatile olfactory profile make it a valuable component in a wide array of fragranced products.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the fragrance industry, targeting researchers and scientists involved in fragrance development and evaluation.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid.[4] It is an alcohol, which allows it to undergo typical reactions such as oxidation, esterification, and dehydration.[5] The molecule exists as four diastereoisomers, with the (-)-1-S-cis-isomer reported to possess the most intense lily-of-the-valley aroma.[3]

| Property | Value | Reference |

| Chemical Name | This compound | [4] |

| CAS Number | 63767-86-2 | [4] |

| Molecular Formula | C11H22O | [4] |

| Molecular Weight | 170.29 g/mol | [5] |

| Appearance | Clear, colorless to pale yellow liquid | [4] |

| Odor Profile | Floral, lily of the valley, rose, waxy | [1][2] |

| Boiling Point | Approximately 240 °C (predicted) | [5] |

| Flash Point | >100°C | [4] |

| Specific Gravity | 0.9110 - 0.9140 @ 20°C | [4] |

| Refractive Index | 1.468 - 1.471 @ 20°C | [4] |

| LogP | ~3.544 (estimated) | [5] |

| Purity | min. 93% (sum of isomers) | [4] |

| Odor Threshold in Air | 0.0316 µg/L | [6] |

Applications in Fragrance Compositions

This compound is a versatile ingredient used to impart a fresh, floral character to fragrances. It is particularly effective in building lily of the valley and lilac notes, and it can lend body and volume to rose accords.[7] Its stability makes it suitable for a broad range of product bases.[2]

Recommended Usage Levels

| Application | Recommended Use Level (%) | Reference |

| Eau de Toilette (pH > 4.0) | Up to 1.2% | [6] |

| Soap (pH 9-10) | Up to 1.0% | [6] |

| Antiperspirant Roll-On (15% ACH, pH 4) | Up to 1.0% | [6] |

| Deodorant Stick (Stearate based, pH 8.5) | Up to 1.0% | [6] |

| Shampoo/Shower Gel (pH 6) | Up to 0.5% | [6] |

| Hair Conditioner (pH 4) | Up to 0.4% | [6] |

| Body Lotion (pH 6.5) | Up to 0.3% | [6] |

| Fabric Softener Concentrate (pH 2.5) | Up to 0.6% | [6] |

| Heavy Duty Liquid Detergent (pH 8.5) | Up to 0.5% | [6] |

| Concentrated Detergent Powder (pH 10) | Up to 0.3% | [6] |

| Liquid Rimblock (pH 7) | Up to 8.0% | [6] |

| All-Purpose Liquid Cleaner (pH 8-10) | Up to 0.3% | [6] |

| Liquid Cleaner with Citric Acid (pH 2) | Up to 0.3% | [6] |

| Fragrance Concentrate | Up to 10.0% | [8] |

Stability Profile

The stability of this compound has been evaluated in various consumer product bases.

| Product Base | Stability | Reference |

| Shampoo | Very Good | [1] |

| Soap/Shower Gel | Very Good | [1] |

| Body Lotion | Good | [1] |

| Concentrated Detergent Powder | Good | [1] |

| Antiperspirant Roll-On (15% ACH) | Very Good | [1] |

| Cleaner with Citric Acid | Excellent | [1] |

| All-Purpose Liquid Cleaner | Very Good | [1] |

| Bleach | Poor | [1] |

Experimental Protocols

Synthesis of this compound

A two-step synthesis from cumene is a common method for producing this compound.[3]

Step 1: Friedel-Crafts Acylation of Cumene to 4-isopropylacetophenone (Cuminone) This step involves the acylation of cumene with an acylating agent like acetic anhydride or acetyl chloride in the presence of a catalyst. While traditional Lewis acids (e.g., AlCl3) can be used, solid acid catalysts like zeolites are a more environmentally friendly alternative.[3]

Step 2: Hydrogenation of 4-isopropylacetophenone to this compound The cuminone produced in the first step is then hydrogenated to the final product.[3]

Detailed Hydrogenation Protocol: A typical laboratory-scale hydrogenation can be performed in a batch autoclave. For example, 10 g of cuminone can be dissolved in 90 mL of isopropyl alcohol. A 5% w/w of a 5% Ru/C catalyst (calculated based on the amount of cuminone) is added to the solution. The reactor is then pressurized with hydrogen to 2 MPa and vented three times to remove air. The mixture is heated to the desired temperature (e.g., 130°C) and pressurized with hydrogen to 5 MPa. The reaction progress can be monitored by gas chromatography.[3]

Sensory Evaluation Protocol (General Method)

As specific sensory panel data for this compound is not publicly available, a general protocol for the sensory evaluation of a fragrance ingredient is provided below.

1. Objective: To characterize the olfactory profile of this compound and evaluate its intensity and tenacity.

2. Panelists: A panel of at least 5-10 trained sensory assessors with demonstrated olfactory acuity.

3. Sample Preparation:

- Prepare a 10% solution of this compound in a suitable solvent (e.g., ethanol or dipropylene glycol).

- Prepare smelling strips by dipping them into the solution to a depth of 1 cm and allowing the solvent to evaporate for a few seconds.

4. Evaluation Procedure:

- Initial Evaluation (Top Note): Panelists smell the strip immediately after preparation and record their impressions of the top notes.

- Evaluation over Time (Heart and Base Notes): The smelling strips are placed on a rack, and panelists evaluate the odor at regular intervals (e.g., 30 minutes, 1 hour, 4 hours, 8 hours, 24 hours) to assess the evolution of the fragrance and its tenacity.

- Attributes to Evaluate:

- Odor Descriptors: Panelists describe the scent using a standardized lexicon of fragrance terms (e.g., floral, muguet, rosy, waxy, green).

- Odor Intensity: Panelists rate the intensity of the odor on a labeled magnitude scale (e.g., 0 = no odor, 5 = very strong).

5. Data Analysis: The collected data is analyzed to create an olfactory profile of the ingredient over time and to determine its average intensity ratings.

Stability Testing in a Consumer Product Base (General Protocol)

This protocol outlines a general procedure for assessing the stability of this compound in a product base such as a lotion or shampoo.

1. Objective: To evaluate the physical, chemical, and olfactory stability of this compound in a specific product base over time and under various storage conditions.

2. Sample Preparation:

- Prepare a batch of the unfragranced product base (control).

- Prepare a batch of the product base containing this compound at a specified concentration (e.g., 0.3% for a body lotion).

- Package the samples in the intended final packaging.

3. Storage Conditions:

- Store samples under various conditions to simulate shelf life and consumer use:

- Accelerated Aging: 40°C in a temperature-controlled oven.

- Room Temperature: 20-25°C.

- Light Exposure: In a light box with controlled UV and visible light.

4. Evaluation Schedule: Evaluate the samples at predetermined time points (e.g., initial, 1 week, 2 weeks, 4 weeks, 8 weeks, 12 weeks).

5. Evaluation Parameters:

- Physical and Chemical Properties:

- Appearance and Color: Visually inspect for any changes.

- pH: Measure the pH of the product.

- Viscosity: Measure the viscosity using a viscometer.

- Olfactory Evaluation:

- A trained sensory panel evaluates the odor of the fragranced product to detect any changes in the scent profile or intensity compared to the initial sample.

6. Data Analysis: Compare the results of the aged samples to the initial samples and the control samples to determine the stability of the fragrance ingredient in the product base.

Olfactory Signaling Pathway

The sense of smell is initiated by the interaction of volatile odorant molecules with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. This interaction triggers a signal transduction cascade that ultimately leads to the perception of an odor in the brain.

When an odorant molecule like this compound binds to its specific olfactory receptor, it causes a conformational change in the receptor. This activates a G-protein (Gαolf), which in turn activates adenylyl cyclase. This enzyme converts ATP into cyclic AMP (cAMP). The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of sodium and calcium ions. This influx depolarizes the olfactory sensory neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the specific scent.

References

- 1. specialchem.com [specialchem.com]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. perfumerflavorist.com [perfumerflavorist.com]

- 4. aacipl.com [aacipl.com]

- 5. Buy this compound (EVT-431830) | 63767-86-2 [evitachem.com]

- 6. symrise.com [symrise.com]

- 7. covalo.com [covalo.com]

- 8. muguet ethanol, 63767-86-2 [thegoodscentscompany.com]

Application Notes and Protocols: 1-(4-isopropylcyclohexyl)ethanol as a Flavoring Agent

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

1-(4-isopropylcyclohexyl)ethanol (CAS No. 63767-86-2) is a synthetic flavoring substance and fragrance ingredient characterized by its light, floral, and muguet (lily-of-the-valley) aroma.[1] It is a colorless to pale yellow liquid that is valued for its stability in various product formulations.[1] This document provides detailed information on its chemical properties, applications as a flavoring agent, and protocols for its evaluation.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. This data is essential for formulation development, stability testing, and safety assessments.

| Property | Value | Reference |

| CAS Number | 63767-86-2 | [2][3] |

| Molecular Formula | C₁₁H₂₂O | [2][3] |

| Molecular Weight | 170.29 g/mol | [2][3] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Odor Profile | Light, floral, muguet | [1] |

| Boiling Point | Approximately 240 °C | [2] |

| Density | Approximately 0.888 g/cm³ | [2] |

| LogP (Octanol-Water Partition Coefficient) | Approximately 3.544 | [2] |

| Solubility | Soluble in alcohol; sparingly soluble in water. | [4] |

| pKa | 15.12 ± 0.20 (Predicted) | [3] |

Organoleptic Properties and Applications in Flavoring

This compound is utilized in the food industry to impart floral notes to a variety of products.[2] Its stability makes it a reliable component in flavor formulations.[1] The compound has four diastereoisomers, with the (-)-1-S-cis-isomer possessing the most intense lily-of-the-valley scent.[1]

Potential Applications:

-

Beverages: Can be used in flavored waters, teas, and certain alcoholic beverages to add a subtle floral character.

-

Confectionery: Suitable for hard and soft candies, chewing gum, and fillings where a floral note is desired.

-

Dairy Products: May be incorporated into yogurts and ice creams to create unique flavor profiles.

-

Baked Goods: Can be used in fillings and icings for cakes and pastries.

Regulatory and Safety Information

The regulatory status of flavoring agents is critical for their use in food products. In the United States, the Flavor and Extract Manufacturers Association (FEMA) Expert Panel assesses the safety of flavoring substances to determine if they are "Generally Recognized as Safe" (GRAS).[5][6] The safety standard applied is a "reasonable certainty of no harm."[6]

While a specific FEMA number for this compound was not identified in the public domain at the time of this writing, any use in food would require a GRAS determination.[5][7]

GHS Classification:

Based on available data, this compound is classified as:

-

Skin irritation, Category 2[3]

-

Eye irritation, Category 2[3]

-

Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2[3]

Precautionary Statements:

-

Causes skin irritation (H315).[3]

-

Causes serious eye irritation (H319).[3]

-

Toxic to aquatic life with long lasting effects (H411).[3]

It is imperative to handle this substance in a well-ventilated area and use appropriate personal protective equipment, including gloves and eye protection.[8] For detailed handling and safety information, consult the material safety data sheet (MSDS).[9][10][11][12]

Experimental Protocols

The following protocols are provided as a guide for the evaluation of this compound as a flavoring agent.

Sensory Evaluation: Triangle Test

This protocol is designed to determine if a sensory difference exists between two samples, such as a control product and a product containing this compound.

Objective: To determine if a statistically significant sensory difference is perceptible between a control sample and a sample containing this compound at a specific concentration.

Materials:

-

Control product (e.g., sweetened water, unflavored yogurt).

-

Test product (control product with a specified concentration of this compound).

-

Sensory booths with controlled lighting and ventilation.[13]

-

Identical, odor-free sample cups.

-

Random three-digit codes for sample labeling.

-

Palate cleansers (e.g., unsalted crackers, room temperature water).[14]

-

Ballots for recording panelist responses.

-

A panel of at least 30 trained sensory panelists.[13]

Procedure:

-

Sample Preparation:

-

Prepare a sufficient quantity of both the control and test products. Ensure the flavoring agent is completely solubilized in the test product.

-

Portion the samples into the coded cups. For each panelist, prepare three samples: two of one type and one of the other (e.g., two controls and one test, or one control and two tests). The order of presentation should be randomized for each panelist.

-

-

Testing:

-

Seat panelists in individual sensory booths.

-

Instruct panelists on the procedure: they are to taste each of the three samples from left to right and identify the sample that is different from the other two.

-

Provide panelists with palate cleansers to use between samples.[14]

-

Collect the completed ballots.

-

-

Data Analysis:

-

Tally the number of correct responses.

-

Use a statistical table for triangle tests to determine if the number of correct identifications is statistically significant at a chosen confidence level (typically p < 0.05).

-

Caption: Workflow for Sensory Evaluation (Triangle Test).

Stability Testing

This protocol assesses the stability of this compound in a food matrix over time under specific storage conditions.

Objective: To evaluate the chemical stability and sensory profile of this compound in a food product over its intended shelf life.

Materials:

-

Food product containing a known concentration of this compound.

-

Appropriate packaging for the food product.

-

Environmental chambers set to desired storage conditions (e.g., real-time and accelerated).

-

Gas chromatography-mass spectrometry (GC-MS) or other suitable analytical instrumentation.[15]

-

Trained sensory panel.

Procedure:

-

Initial Analysis (Time Zero):

-

Prepare a batch of the food product containing this compound.

-

Package the product as it would be for commercial distribution.

-

Perform an initial quantitative analysis (e.g., using GC-MS) to determine the initial concentration of the flavoring agent.

-

Conduct an initial sensory profile analysis to establish a baseline.

-

-

Storage:

-

Place the packaged samples in environmental chambers under both real-time (e.g., 25 °C / 60% RH) and accelerated (e.g., 40 °C / 75% RH) storage conditions.[16]

-

-

Time Point Analysis:

-

At predetermined intervals (e.g., 0, 1, 3, 6, 12 months for real-time; 0, 1, 2, 3 months for accelerated), remove a subset of samples from each storage condition.

-